2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
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Overview
Description
2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Reagents such as sodium azide (NaN3), sodium hydroxide (NaOH), or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.
Biology
In biological research, chalcones and their derivatives are studied for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, chalcones are explored for their therapeutic potential. The compound may be evaluated for its efficacy in treating various diseases and conditions, such as cancer, inflammation, and microbial infections.
Industry
In the industrial sector, chalcones are used as intermediates in the synthesis of dyes, pigments, and other fine chemicals. This compound may find applications in similar areas.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2-chloro-3,4,5-trimethoxyphenyl)-1-phenylprop-2-en-1-one
- (2E)-3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of 2-Propen-1-one, 3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)- lies in its specific substitution pattern and the presence of the benzodioxin ring. This structural feature may impart unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(2-chloro-3,4,5-trimethoxyphenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO6/c1-23-17-11-13(18(21)20(25-3)19(17)24-2)4-6-14(22)12-5-7-15-16(10-12)27-9-8-26-15/h4-7,10-11H,8-9H2,1-3H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGDUBBPIZXELE-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=CC(=O)C2=CC3=C(C=C2)OCCO3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCCO3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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